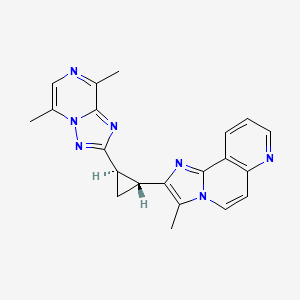
Pde10-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SEP-0372814 es un compuesto químico conocido por sus efectos inhibitorios sobre la fosfodiesterasa 10A (PDE10A). Tiene una fórmula molecular de C21H19N7 y un peso molecular de 369.4 g/mol . Este compuesto se utiliza principalmente en investigación científica debido a su alta especificidad y potencia como inhibidor de PDE10A .
Aplicaciones Científicas De Investigación
SEP-0372814 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 10A.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic nucleotides.
Medicine: Explored for potential therapeutic applications in neurological disorders due to its role in modulating neurotransmitter signaling.
Industry: Utilized in the development of new pharmacological agents targeting PDE10A.
Mecanismo De Acción
SEP-0372814 ejerce sus efectos inhibiendo la fosfodiesterasa 10A, una enzima que hidroliza el monofosfato cíclico de adenosina (AMPc) y el monofosfato cíclico de guanosina (GMPc). Al inhibir PDE10A, SEP-0372814 aumenta los niveles de AMPc y GMPc, lo que lleva a una señalización mejorada a través de estas vías. Esta modulación de la señalización de nucleótidos cíclicos es crucial para sus efectos en la liberación de neurotransmisores y la actividad neuronal .
Análisis Bioquímico
Biochemical Properties
Pde10-IN-1 interacts with the PDE10A enzyme, which is encoded by one gene that gives rise to at least two different isoforms in humans: the soluble PDE10A1 and the membrane-associated PDE10A2 . The PDE10A enzyme is considered a key player in many signal transduction pathways, controlling the intracellular levels of cGMP and cAMP . This compound, as an inhibitor, can modulate these biochemical reactions by preventing the degradation of these second messengers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease ovarian cancer cell growth and induce cell cycle arrest and apoptosis . In neuroinflammation and Parkinson’s disease mouse models, this compound has demonstrated anti-inflammatory and neuroprotective effects . These effects are believed to be influenced by the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the PDE10A enzyme, leading to the inhibition of the enzyme’s activity . This results in an increase in the levels of cAMP and cGMP, second messengers that play crucial roles in various cellular functions . The elevated levels of these second messengers can lead to changes in gene expression and have effects on various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, and it has been found that the effects of the compound can vary with different dosages . More detailed studies are needed to understand the threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the cAMP and cGMP metabolic pathways . It interacts with the PDE10A enzyme, which plays a crucial role in these pathways by controlling the degradation of cAMP and cGMP . The inhibition of PDE10A by this compound can therefore have significant effects on metabolic flux and metabolite levels.
Transport and Distribution
It is known that PDE10A, the target of this compound, is predominantly present in the lung vasculature
Subcellular Localization
The PDE10A enzyme, which this compound targets, has been found in different isoforms in various subcellular locations . Understanding the subcellular localization of this compound and its effects on the activity or function of these isoforms could provide valuable insights into its therapeutic potential.
Métodos De Preparación
La síntesis de SEP-0372814 implica varios pasos, comenzando con la preparación de la estructura central, que incluye un grupo ciclopropilo unido a una porción triazolo-pirazina. La ruta sintética típicamente involucra:
Paso 1: Formación del núcleo triazolo-pirazina a través de reacciones de ciclización.
Paso 2: Introducción del grupo ciclopropilo a través de reacciones de ciclopropanación.
Paso 3: Modificaciones finales para introducir la estructura imidazo-naftiridina.
Los métodos de producción industrial para SEP-0372814 no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
SEP-0372814 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el núcleo triazolo-pirazina.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las porciones ciclopropilo e imidazo-naftiridina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
4. Aplicaciones en Investigación Científica
SEP-0372814 tiene varias aplicaciones en investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la fosfodiesterasa 10A.
Biología: Se investiga por sus efectos en las vías de señalización celular que involucran nucleótidos cíclicos.
Medicina: Se explora para posibles aplicaciones terapéuticas en trastornos neurológicos debido a su papel en la modulación de la señalización de neurotransmisores.
Industria: Se utiliza en el desarrollo de nuevos agentes farmacológicos dirigidos a PDE10A.
Comparación Con Compuestos Similares
SEP-0372814 es único debido a su alta especificidad y potencia como inhibidor de PDE10A. Los compuestos similares incluyen:
Papaverina: Un inhibidor de PDE no selectivo con efectos más amplios en varias isoformas de PDE.
Rolipram: Un inhibidor selectivo de PDE4 con diferente especificidad en comparación con SEP-0372814.
Sildenafilo: Un inhibidor de PDE5 utilizado principalmente por sus efectos vasodilatadores.
SEP-0372814 se destaca por su selectividad para PDE10A, lo que lo convierte en una herramienta valiosa para estudiar esta enzima específica y sus vías asociadas.
Propiedades
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


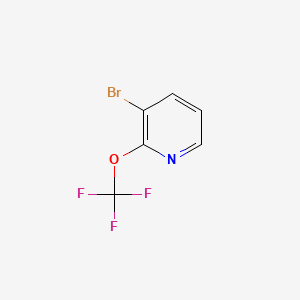

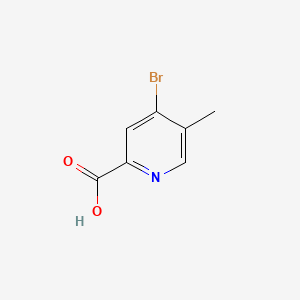


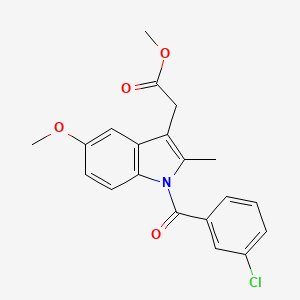
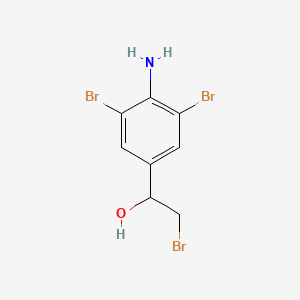
![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)

![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)
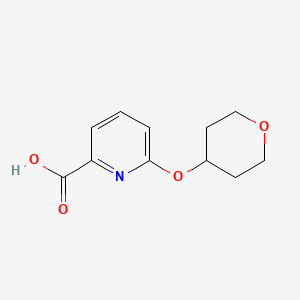
![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)
